molecular formula C17H13ClN6 B5746182 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

Cat. No. B5746182
M. Wt: 336.8 g/mol
InChI Key: HBIXKCGUNZDBJF-DJKKODMXSA-N
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Description

3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, also known as CTIH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully understood. However, studies have suggested that 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can induce apoptosis in cancer cells by activating the mitochondrial pathway. 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has also been shown to inhibit the growth of fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can induce apoptosis in cancer cells and inhibit the growth of fungi. 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has also been shown to bind to proteins and alter their conformation. However, the biochemical and physiological effects of 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone on humans are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is its potential as an anticancer agent. Studies have shown that 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can inhibit the growth of cancer cells and induce apoptosis. Another advantage of 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is its potential as an electron transport material in OLEDs, leading to improved device performance.
One limitation of 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is its limited solubility in water, which can make it difficult to work with in lab experiments. Another limitation is the lack of research on the biochemical and physiological effects of 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone on humans.

Future Directions

There are several future directions for research on 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone. One direction is to investigate its potential as an antifungal agent. Another direction is to study its binding properties to proteins and its potential applications in drug delivery and protein engineering. Additionally, further research is needed to understand the biochemical and physiological effects of 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone on humans.

Synthesis Methods

The synthesis of 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves the reaction of 3-chlorobenzaldehyde with 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a catalyst. This reaction results in the formation of 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone as a yellow solid.

Scientific Research Applications

3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been investigated for its anticancer properties. Studies have shown that 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has also been studied for its potential use as an antifungal agent.
In biochemistry, 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been investigated for its ability to bind to proteins. Studies have shown that 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can bind to certain proteins, such as bovine serum albumin, and alter their conformation. This property of 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has potential applications in drug delivery and protein engineering.
In materials science, 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs). Studies have shown that 3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can act as an electron transport material in OLEDs, leading to improved device performance.

properties

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6/c1-10-5-6-14-13(7-10)15-16(20-14)21-17(24-22-15)23-19-9-11-3-2-4-12(18)8-11/h2-9H,1H3,(H2,20,21,23,24)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIXKCGUNZDBJF-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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